molecular formula C10H17NO3 B2953405 Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate CAS No. 2247103-92-8

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate

Cat. No. B2953405
CAS RN: 2247103-92-8
M. Wt: 199.25
InChI Key: FDDIUOOEGBBKPU-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate” is an alkylated derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications. It’s a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Scientific Research Applications

Kinetic Resolution and Asymmetric Induction

  • Kinetic Resolution of Carboxylic Acids : This compound plays a role in the kinetic resolution of racemic carboxylic acids via enantioselective esterification reactions, demonstrating significant asymmetric induction (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Protection of Hydroxyl Groups

  • RNA Synthesis : Tert-butyl derivatives, such as tert-butyldithiomethyl (DTM), are used in the protection of 2'-OH during solid-phase RNA synthesis, facilitating high-yield and fast synthesis (Semenyuk et al., 2006).

Stereoselective Hydroformylation

  • Stereoselective Hydroformylation : Tert-butyl derivatives are used in the highly stereoselective hydroformylation of oxazoline derivatives, producing intermediates for the synthesis of amino acid derivatives (Kollár & Sándor, 1993).

Aziridination and Ring Openings

  • Aziridination and Ring Openings : Tert-butyl cinnamates, including tert-butyl derivatives, undergo aziridination and subsequent ring-opening reactions, serving as synthetic building blocks (Armstrong & Ferguson, 2012).

Cyclization and Alkylation

  • Cyclization and Alkylation : Base-promoted cyclization of tert-butyl derivatives leads to high-yield formation of certain carboxylic acid esters, demonstrating their utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

Oxidative Amidation

  • Oxidative Amidation : Tert-butyl hydroperoxide, a related compound, is used in the oxidative amidation of methylarenes to amides, highlighting the role of tert-butyl derivatives in selective oxidation processes (Azizi, Karimi, & Heydari, 2014).

Asymmetric Synthesis of Amines

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to tert-butyl derivatives, are used in the asymmetric synthesis of amines, showcasing the versatility of tert-butyl derivatives in synthesizing chiral amines (Ellman, Owens, & Tang, 2002).

DNA Modification Studies

  • DNA Modification : Tert-butyl derivatives have been used in studies investigating DNA modifications, such as the conversion of 5-formylcytosine to cytosine by C-C bond cleavage (Iwan et al., 2018).

Metabolic Studies

  • Metabolic Studies : Research on the metabolism of tert-butyl derivatives, such as 3,5-di-tert.-butyl-4-hydroxytoluene, has provided insights into metabolic pathways in different species (Daniel, Gage, & Jones, 1968).

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDIUOOEGBBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate

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